Avarone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Avarone A is a sesquiterpene quinone compound derived from the marine sponge Dysidea avara. It has garnered significant interest due to its diverse biological activities, including insulin-sensitizing and mimetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Avarone A can be synthesized from its precursor, avarol, through an oxidation reaction. The oxidation of avarol to this compound typically involves the use of oxidizing agents such as potassium permanganate or other suitable oxidants in an organic solvent .
Industrial Production Methods: Industrial production of this compound involves the extraction of avarol from the marine sponge Dysidea avara, followed by its chemical oxidation to this compound. The extraction process includes solvent extraction and purification steps to isolate avarol, which is then subjected to oxidation under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Avarone A undergoes various chemical reactions, including:
Oxidation: Conversion of avarol to this compound.
Reduction: Reduction of this compound back to avarol.
Substitution: Nucleophilic addition of thiols or p-chloroaniline to this compound to form derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an organic solvent.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Thiols or p-chloroaniline in ethanol-water mixture.
Major Products Formed:
Oxidation: this compound.
Reduction: Avarol.
Substitution: Various alkylthio and p-chlorophenyl derivatives of this compound.
Scientific Research Applications
Mechanism of Action
Avarone A exerts its effects through multiple mechanisms:
Insulin-Sensitizing and Mimetic Activity: this compound inhibits protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin receptor, thereby improving insulin sensitivity.
Antiparasitic Activity: The antiparasitic effects of this compound are believed to be mediated by the formation of a toxic semiquinone radical species, which disrupts the cellular processes of parasites.
Comparison with Similar Compounds
Avarone A is unique among sesquiterpene quinones due to its dual targeting of PTP1B and AKR1B1, making it a promising multitarget drug for diabetes . Similar compounds include:
Thiazinoquinone Derivatives: Semisynthetic derivatives of this compound with enhanced antiparasitic properties.
4′-Leucine-Avarone: A derivative synthesized from avarol, showing increased specificity towards certain cancer cell lines.
This compound stands out due to its broad spectrum of biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
CAS No. |
130203-67-7 |
---|---|
Molecular Formula |
C21H28O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-6-hydroxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C21H28O3/c1-13-6-5-7-18-20(13,3)9-8-14(2)21(18,4)12-15-10-16(22)11-17(23)19(15)24/h6,10-11,14,18,23H,5,7-9,12H2,1-4H3/t14-,18+,20+,21+/m0/s1 |
InChI Key |
RQEBMLJSOUMSIH-FEHMIHBQSA-N |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=CC(=O)C=C(C3=O)O)CCC=C2C)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CC3=CC(=O)C=C(C3=O)O)CCC=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.